molecular formula C22H23N3O4 B2623468 5-(Cyclohexylamino)-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile CAS No. 946378-45-6

5-(Cyclohexylamino)-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile

Cat. No.: B2623468
CAS No.: 946378-45-6
M. Wt: 393.443
InChI Key: DZMOJLHVCGLVPF-UHFFFAOYSA-N
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Description

The compound 5-(Cyclohexylamino)-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile features a 1,3-oxazole-4-carbonitrile core substituted with a cyclohexylamino group at position 5 and a furan-2-yl moiety at position 2. The furan ring is further modified with a (4-methoxyphenoxy)methyl group.

Properties

IUPAC Name

5-(cyclohexylamino)-2-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-26-16-7-9-17(10-8-16)27-14-18-11-12-20(28-18)22-25-19(13-23)21(29-22)24-15-5-3-2-4-6-15/h7-12,15,24H,2-6,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMOJLHVCGLVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NC4CCCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclohexylamino)-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile typically involves multiple steps, including the formation of the oxazole ring and the introduction of the cyclohexylamino and methoxyphenoxy groups. Common synthetic routes may involve:

    Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Cyclohexylamino Group: This step may involve nucleophilic substitution reactions.

    Attachment of the Methoxyphenoxy Group: This can be done through etherification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclohexylamino)-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or in the study of biological pathways.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-(Cyclohexylamino)-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Cyclohexylamino (D301-0147) increases lipophilicity (logP = 5.47) compared to smaller substituents like dimethylamino, suggesting enhanced membrane permeability .
  • Flexible alkylamino groups (e.g., 1-phenylethylamino in ) may improve solubility while retaining aromatic interactions .

Variations in the Phenoxy Substituent

The (4-methoxyphenoxy)methyl group on the furan ring is critical for electronic and steric effects. Analogs with alternative substituents include:

Compound Name Phenoxy Substituent Molecular Formula Molecular Weight Reference
D301-0147 () 4-Chlorophenoxy C21H20ClN3O3 397.86
5-(Pyrrolidin-1-yl)-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-... () 3-Methylphenoxy C20H19N3O3 349.39
2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-... () 2,5-Dimethylphenoxy C21H21N3O3 363.41

Key Observations :

  • Electron-withdrawing groups (e.g., 4-chloro in D301-0147) may reduce electron density on the furan ring, affecting π-π stacking interactions .
  • Methoxy groups (as in the target compound) enhance solubility via hydrogen bonding, whereas methyl groups () prioritize lipophilicity .

Physicochemical and Structural Trends

  • Molecular Weight : Ranges from 222.29 () to 415.45 (), with bulkier substituents increasing molecular weight.
  • Polar Surface Area (PSA) : D301-0147 has a PSA of 61.07 Ų, indicating moderate polarity suitable for blood-brain barrier penetration .
  • Hydrogen Bonding: Cyclohexylamino (1 H-bond donor) reduces polarity compared to primary amines .

Biological Activity

5-(Cyclohexylamino)-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile, with the CAS number 946378-45-6, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C22H23N3O4C_{22}H_{23}N_{3}O_{4}, with a molecular weight of 393.4 g/mol. The structure of the compound features a cyclohexylamino group and a furan moiety, which are significant for its biological properties.

PropertyValue
CAS Number946378-45-6
Molecular FormulaC22H23N3O4C_{22}H_{23}N_{3}O_{4}
Molecular Weight393.4 g/mol

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its effects on different biological systems.

Antiparasitic Activity

One notable study investigated the compound's effect on Caenorhabditis elegans, a model organism for studying developmental biology and genetics. The results indicated that derivatives of oxazole compounds can inhibit hatch and growth in C. elegans, suggesting potential antiparasitic properties. However, it was noted that specific structural components of the molecule are crucial for its activity against this nematode .

Anticancer Potential

Research has also pointed towards the anticancer potential of oxazole derivatives. Compounds similar to 5-(Cyclohexylamino)-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile have exhibited cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Some studies suggest that oxazole derivatives may inhibit key enzymes involved in cellular processes, thereby disrupting normal cellular function.
  • Modulation of Signaling Pathways : The compound may interact with signaling pathways that regulate cell growth and survival, leading to altered cellular responses.
  • Induction of Oxidative Stress : The generation of reactive oxygen species (ROS) could contribute to the cytotoxicity observed in cancer cells.

Case Studies

Case Study 1: Antiparasitic Effects
A study focused on the synthesis and evaluation of various oxazole derivatives found that certain structural modifications significantly enhanced their activity against C. elegans. The findings highlight the importance of specific functional groups in determining biological efficacy .

Case Study 2: Anticancer Activity
In another investigation, compounds structurally related to 5-(Cyclohexylamino)-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile were tested against breast cancer cell lines. Results showed that these compounds reduced cell viability and induced apoptosis through caspase activation .

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